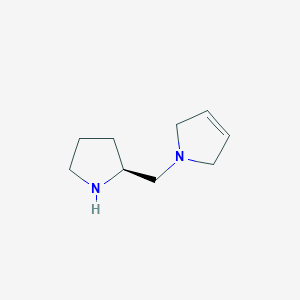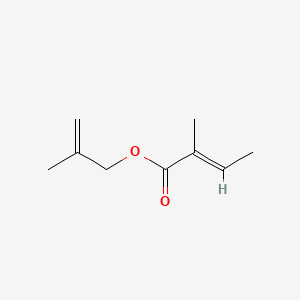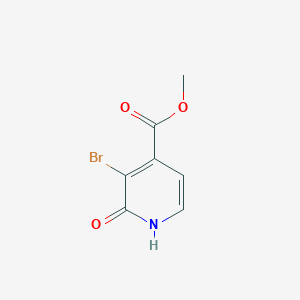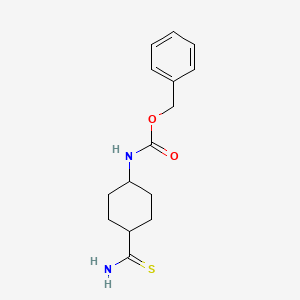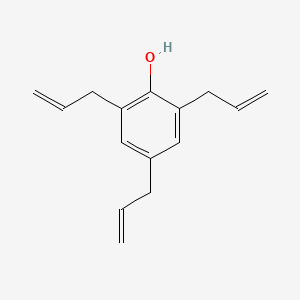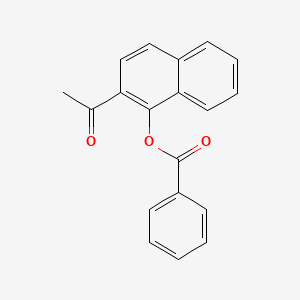
Tribromoethyl 2-bromoisovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromoethyl 2-bromoisovalerate is a chemical compound that features a tribromoethyl group attached to a 2-bromoisovalerate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribromoethyl 2-bromoisovalerate can be synthesized through a multi-step process involving the bromination of ethyl isovalerate followed by the introduction of the tribromoethyl group. The reaction typically involves the use of bromine or brominating agents under controlled conditions to ensure the selective bromination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species safely. The process would include steps for purification and isolation of the final product to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromoethyl 2-bromoisovalerate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
Tribromoethyl 2-bromoisovalerate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which tribromoethyl 2-bromoisovalerate exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribromoethanol: A related compound used as an anesthetic and in organic synthesis.
2-Bromoethyl Isovalerate: Another brominated ester with similar reactivity.
2,2,2-Tribromoethanol: Known for its use in anesthesia and as a polymerization initiator.
Uniqueness
Tribromoethyl 2-bromoisovalerate is unique due to the combination of the tribromoethyl and 2-bromoisovalerate groups, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
64047-47-8 |
|---|---|
Molekularformel |
C7H10Br4O2 |
Molekulargewicht |
445.77 g/mol |
IUPAC-Name |
2,2,2-tribromoethyl 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H10Br4O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
OSZOQLCMBZVJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OCC(Br)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


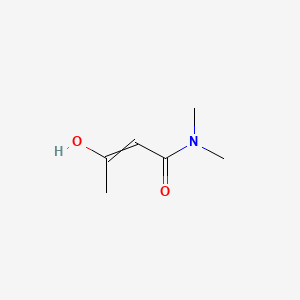
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
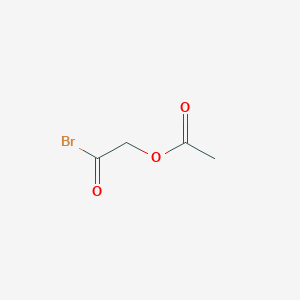
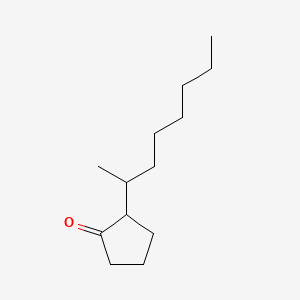
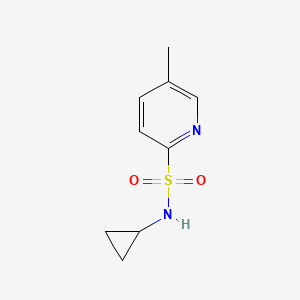
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
